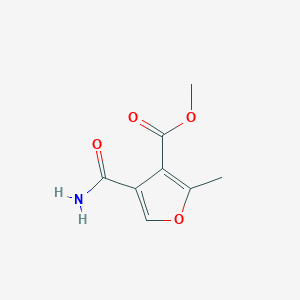![molecular formula C10H11NOS B11773837 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol typically involves the reaction of 2-methylbenzothiazole with an appropriate alcohol derivative. One common method involves dissolving 2-methylbenzothiazole in a solvent such as dimethylformamide (DMF) and adding a suitable alcohol derivative along with a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Applications De Recherche Scientifique
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol primarily involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. This can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders. The molecular targets include the MAO-A and MAO-B isoforms, with the compound showing selectivity towards MAO-B .
Comparaison Avec Des Composés Similaires
2-Methylbenzothiazole: A precursor in the synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
Thiazole: A related heterocyclic compound with a similar ring structure but different substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit MAO-B makes it a valuable compound for research in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-6(12)8-3-4-10-9(5-8)11-7(2)13-10/h3-6,12H,1-2H3 |
Clé InChI |
VPTKWRFYAYTYDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=CC(=C2)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


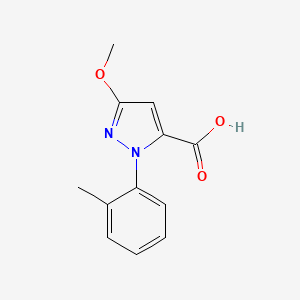
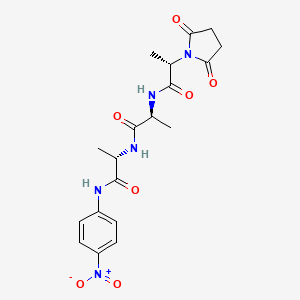
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)
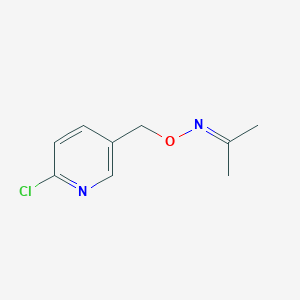


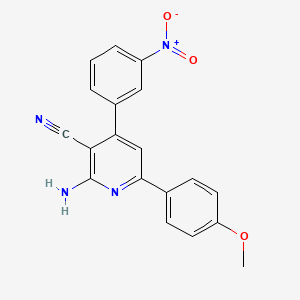
![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)
![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)

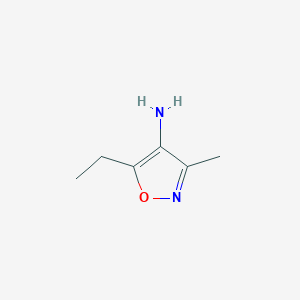
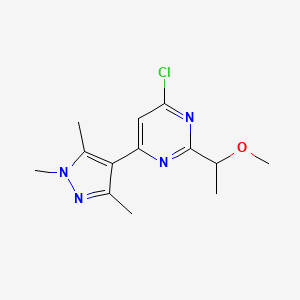
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
